![molecular formula C7H14ClNO B11714348 (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride](/img/structure/B11714348.png)
(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Azabicyclo[410]heptan-6-yl)methanol hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclopentene derivative, followed by reduction and subsequent functionalization to introduce the methanol group. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups, leading to a diverse array of substituted products.
科学研究应用
(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a nitrogen atom, but with a different ring structure.
3-Azabicyclo[3.1.1]heptane: Similar in structure but with variations in the ring system.
Uniqueness: (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride is unique due to its specific bicyclic structure and the presence of a methanol group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C7H14ClNO |
|---|---|
分子量 |
163.64 g/mol |
IUPAC 名称 |
2-azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-5-7-2-1-3-8-6(7)4-7;/h6,8-9H,1-5H2;1H |
InChI 键 |
QRPOTAPBXFGEPL-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CC2NC1)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


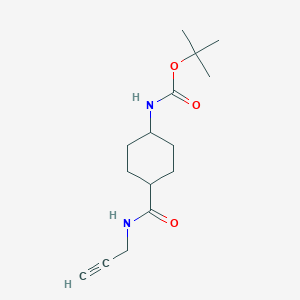

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(4-methylphenyl)-3-oxopropanenitrile](/img/structure/B11714275.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11714290.png)
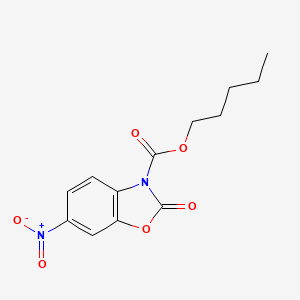
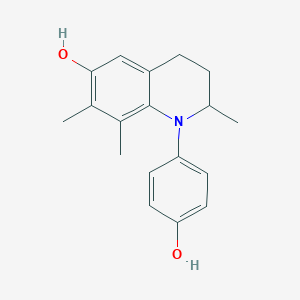

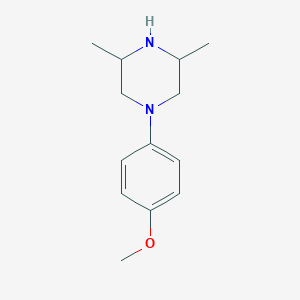
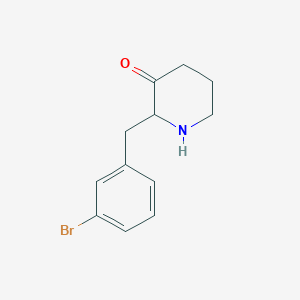
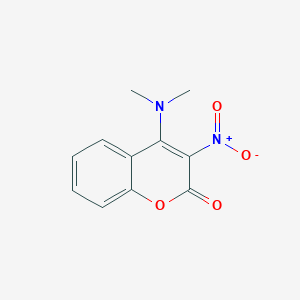
![(2S,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714334.png)
![(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate](/img/structure/B11714336.png)
![N-[(1Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine](/img/structure/B11714341.png)
![2-(4-methoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11714368.png)
